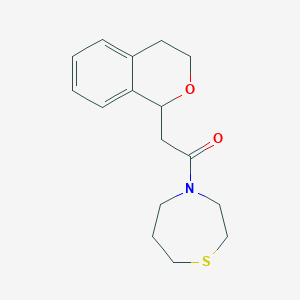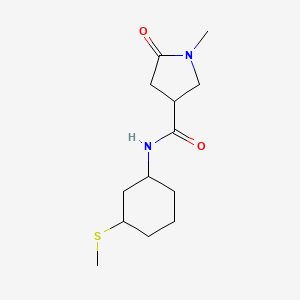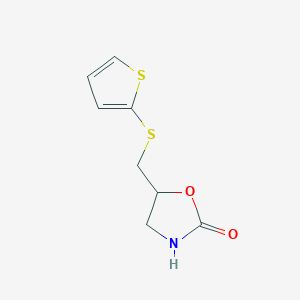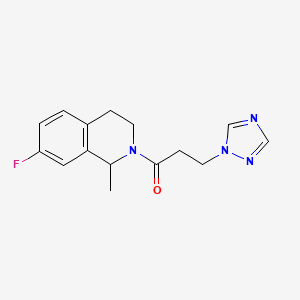
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule with a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. It has also been shown to have various biological activities, which makes it a versatile compound for studying different cellular processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future studies could focus on improving the synthesis method to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is a complex process that requires specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dihydrocoumarin and 1,4-thiazepane in the presence of a catalyst. The reaction is carried out in a solvent under controlled temperature and pressure conditions. The yield of the final product can vary depending on the quality of reagents and reaction conditions.
Scientific Research Applications
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-oxidant agent. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-16(17-7-3-10-20-11-8-17)12-15-14-5-2-1-4-13(14)6-9-19-15/h1-2,4-5,15H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVAFWIVFTZSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)









![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)